molecular formula C10H13NO4S B13147178 3-(Dimethylsulfamoyl)-2-methylbenzoic acid

3-(Dimethylsulfamoyl)-2-methylbenzoic acid

Cat. No.: B13147178
M. Wt: 243.28 g/mol
InChI Key: HXKNEJYZUROFNI-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)-2-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a dimethylsulfamoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)-2-methylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a benzoic acid derivative. One common method involves the reaction of 2-methylbenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the dimethylsulfamoyl group.

    Substitution: The compound can participate in substitution reactions where the dimethylsulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(Dimethylsulfamoyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylsulfamoyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylsulfamoyl)-4-methylbenzoic acid
  • 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid
  • 3-(Dimethylsulfamoyl)-2-chlorobenzoic acid

Uniqueness

3-(Dimethylsulfamoyl)-2-methylbenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3-(dimethylsulfamoyl)-2-methylbenzoic acid

InChI

InChI=1S/C10H13NO4S/c1-7-8(10(12)13)5-4-6-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13)

InChI Key

HXKNEJYZUROFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N(C)C)C(=O)O

Origin of Product

United States

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